molecular formula C21H22N2O B2882749 4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide CAS No. 866042-35-5

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide

Cat. No.: B2882749
CAS No.: 866042-35-5
M. Wt: 318.42
InChI Key: SQSQFDRQGOWPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide is a benzamide derivative characterized by a propyl substituent at the para-position of the benzoyl ring and an N-alkylated 2-pyrrol-1-ylphenylmethyl group. Benzamides are widely explored in medicinal chemistry due to their versatility in modulating biological targets, including enzymes, receptors, and transporters.

Properties

IUPAC Name

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-2-7-17-10-12-18(13-11-17)21(24)22-16-19-8-3-4-9-20(19)23-14-5-6-15-23/h3-6,8-15H,2,7,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSQFDRQGOWPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives .

Scientific Research Applications

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with structurally related benzamides:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity References
4-Propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide (Target) Propyl (C4), 2-pyrrol-1-ylphenylmethyl ~323.4 (estimated) Hypothesized kinase/antifungal
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide Sulfamoyl, 4-methoxyphenyl-oxadiazole ~534.6 Antifungal (C. albicans, IC₅₀ = 8.2 µM)
Rip-B: 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide 2-hydroxy, 4-methoxyphenethyl ~315.3 Synthetic intermediate
Ponatinib (Kinase inhibitor) Imidazopyridazine, trifluoromethyl, methylpiperazine 569.02 Anticancer (kinase inhibition)

Functional Insights

  • Antifungal Activity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans (MIC = 16 µg/mL), attributed to their sulfamoyl and oxadiazole groups, which likely inhibit thioredoxin reductase . The target compound lacks these moieties, suggesting divergent mechanisms or reduced antifungal efficacy.
  • Kinase Inhibition : Ponatinib’s benzamide scaffold is critical for binding ATP pockets in kinases. The target compound’s pyrrole group may mimic heterocyclic interactions seen in ponatinib, though its shorter propyl chain and absence of trifluoromethyl groups could limit kinase affinity .
  • Synthetic Flexibility : Compounds like Rip-B and catalytic ligands (L1–L3) demonstrate benzamides’ adaptability for diverse applications, from intermediates to Suzuki coupling catalysts . The target’s synthesis likely involves amide coupling, similar to Rip-B’s condensation route .

Physicochemical and Pharmacokinetic Considerations

  • Bioavailability : Ponatinib’s high molecular weight (569.02 g/mol) and polar groups (e.g., trifluoromethyl) balance solubility and target binding. The target compound’s lower molecular weight (~323.4 g/mol) may favor oral absorption but require optimization for target specificity.

Biological Activity

4-Propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of this compound can be described as follows:

  • Core Structure : Benzamide
  • Substituents :
    • Propyl group at the para position of the benzamide
    • Pyrrole ring attached to a phenyl group at the N position

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antibacterial Activity

Studies have shown that pyrrole-based benzamide derivatives can possess significant antibacterial properties. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide3.125Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus

Anticancer Activity

The anticancer potential of similar compounds has been explored in various studies. For instance, pyrrole derivatives have been shown to inhibit cell growth in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving apoptosis and cell cycle arrest .

In one study, a compound structurally related to this compound exhibited an IC50 value indicating effective cytotoxicity against MCF-7 cells, leading to significant increases in lactate dehydrogenase (LDH) enzyme activity—an indicator of cell membrane integrity loss associated with cytotoxicity .

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundTBDTBDTBD
Pyrrole derivativeMCF-7~225Induces apoptosis

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrrole derivatives in various biological assays:

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of multiple pyrrole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives featuring a similar structure to this compound had superior activity against E. coli and Staphylococcus aureus compared to conventional antibiotics .
  • Cytotoxicity Assays : In vitro experiments assessing the cytotoxic effects on cancer cell lines revealed that certain pyrrole derivatives led to significant reductions in cell viability, correlating with increased concentrations of the compound. This suggests a dose-dependent relationship where higher concentrations enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical characterization techniques for 4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide?

  • Methodology : The compound is synthesized via multi-step reactions involving hydrazones and benzamide precursors. A typical procedure includes:

  • Step 1 : Formation of the pyrrol-1-ylphenylmethyl intermediate via Suzuki coupling or nucleophilic substitution .
  • Step 2 : Amide bond formation using coupling reagents (e.g., EDCI/HOBt) under inert conditions .
    • Characterization : Use 1H/13C NMR to confirm regioselectivity (e.g., δ 7.74 ppm for aromatic protons in benzamide) and LC-MS for purity (>95%) . Polarimetry ([α]D values) and elemental analysis (C, H, N) validate stereochemistry and stoichiometry .

Q. What solvent systems and reaction conditions optimize yield for this compound?

  • Optimization Strategy :

  • Solvent : Acetonitrile or DMF for solubility of aromatic intermediates .
  • Temperature : Reflux (80–100°C) for 4–5 hours to ensure completion .
  • Catalyst : K2CO3 or triethylamine for deprotonation in nucleophilic substitutions .
  • Validation : Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate precipitates with distilled water .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across different assay systems?

  • Contradiction Analysis :

  • Assay Variability : Compare IC50 values in enzymatic vs. cellular assays (e.g., kinase inhibition vs. cytotoxicity). Adjust for membrane permeability using logP calculations (target logP ~3.5) .
  • Statistical Validation : Apply ANOVA to assess significance (p < 0.05) across replicates and use positive controls (e.g., staurosporine for kinase assays) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Experimental Design :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) at the benzamide para-position to reduce CYP450 oxidation .
  • In Vitro Testing : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolic hotspots via LC-MS/MS fragmentation .

Q. How can computational methods predict binding interactions with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with dopamine D3 receptors (PDB ID: 3PBL). Focus on hydrogen bonding with Asp110 and π-π stacking with Phe346 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

Critical Considerations

  • Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) is essential to resolve enantiomers, as racemic mixtures may skew pharmacological data .
  • Data Reproducibility : Document reaction parameters (e.g., moisture levels, inert gas flow rates) to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.